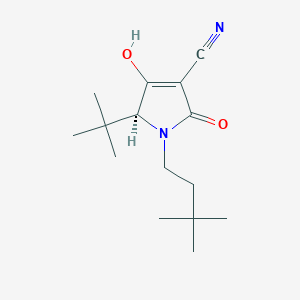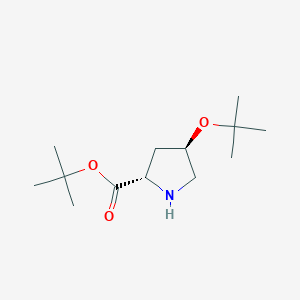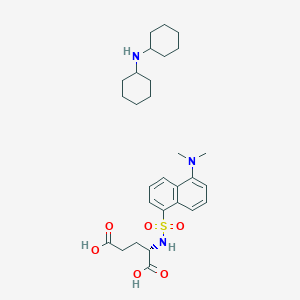
Ácido (S)-2-(((terc-butoxicarbonil)amino)metil)-4-metilpentanoico
Descripción general
Descripción
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: is a synthetic organic compound characterized by its tert-butoxycarbonyl (Boc) protected amino group and a methyl group on the pentanoic acid chain. This compound is of interest in various scientific research applications due to its structural features and potential reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of (S)-2-aminomethyl-4-methylpentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
The reaction typically proceeds at room temperature and requires several hours to complete.
Industrial Production Methods:
Industrial-scale synthesis may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow microreactors can be used to streamline the reaction process, ensuring consistent product quality and reducing reaction times.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to its corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Deprotection: TFA in DCM.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed:
Deprotection yields the free amino acid derivative.
Oxidation reactions can produce nitro derivatives or other oxidized forms.
Reduction reactions result in alcohols or aldehydes.
Aplicaciones Científicas De Investigación
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptide chains and other bioactive molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through its functional groups:
The Boc-protected amino group can interact with enzymes and receptors, influencing biological processes.
The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting molecular recognition and binding.
Molecular Targets and Pathways:
The compound may target specific enzymes or receptors involved in metabolic pathways, influencing biochemical reactions and cellular processes.
Comparación Con Compuestos Similares
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: can be compared to other similar compounds, such as:
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: The enantiomer, which may exhibit different biological activity.
2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid: A structurally similar compound without the methyl group on the pentanoic acid chain.
2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylpentanoic acid: A compound with a different position of the methyl group on the pentanoic acid chain.
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719305 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828254-18-8 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)






![N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine](/img/structure/B1506684.png)
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)





